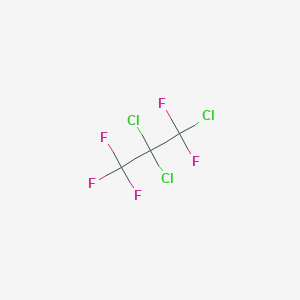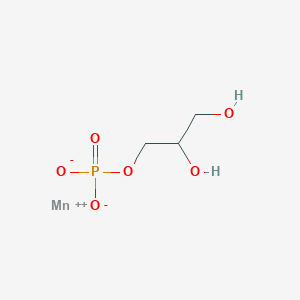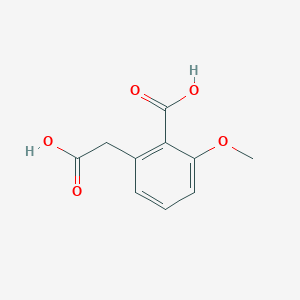![molecular formula C9H7ClO B072528 Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride CAS No. 1473-47-8](/img/structure/B72528.png)
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride
Overview
Description
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is a chemical compound with the molecular formula C9H7ClO. It is a derivative of bicyclo[4.2.0]octa-1,3,5-triene, a bicyclic hydrocarbon. This compound is known for its unique structure, which includes a bicyclic ring system fused with a carbonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride typically involves the chlorination of bicyclo[4.2.0]octa-1,3,5-triene. The reaction is carried out under controlled conditions to ensure the selective formation of the carbonyl chloride group. Common reagents used in this synthesis include thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2), which react with the bicyclic hydrocarbon to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters.
Addition Reactions: The double bonds in the bicyclic ring system can participate in addition reactions with electrophiles or radicals.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as ammonia (NH3) or primary amines (RNH2) are commonly used in substitution reactions. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride (HCl) by-product.
Addition Reactions: Electrophiles like bromine (Br2) or radicals generated from peroxides can be used in addition reactions. These reactions often require a solvent like dichloromethane (CH2Cl2) and may be conducted at low temperatures to control the reaction rate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used to modify the oxidation state of the compound.
Major Products Formed
Amides and Esters: Formed from substitution reactions with amines or alcohols.
Halogenated Derivatives: Formed from addition reactions with halogens.
Oxidized or Reduced Derivatives: Formed from oxidation or reduction reactions.
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: Studied for its potential biological activity. Derivatives of this compound may exhibit interesting pharmacological properties.
Medicine: Investigated for its potential use in drug development. The compound’s reactivity allows for the modification of its structure to create new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride involves its reactivity with nucleophiles and electrophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The bicyclic ring system can also participate in addition reactions, allowing for the modification of its structure. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: The parent hydrocarbon without the carbonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid: A derivative with a carboxylic acid group instead of the carbonyl chloride group.
Bicyclo[4.2.0]octa-1,3,5-triene-7-methanol: A derivative with a hydroxyl group instead of the carbonyl chloride group.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and chemical properties. This functional group allows for a wide range of chemical transformations, making the compound versatile in synthetic chemistry and industrial applications.
Properties
IUPAC Name |
bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-5-6-3-1-2-4-7(6)8/h1-4,8H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRRANOWXWHKJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C21)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629203 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1473-47-8 | |
| Record name | Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














